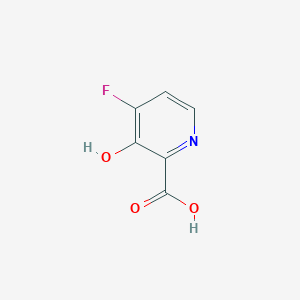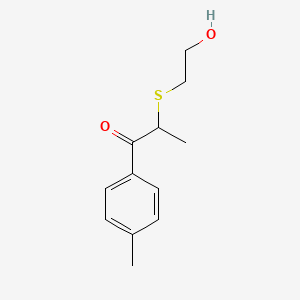![molecular formula C14H20ClN3 B13647607 3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a chloropyridine moiety and a diazaspiro undecane structure makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the reaction of 4-chloropyridine with suitable reagents to introduce the spiro linkage. The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as manganese dioxide, followed by refluxing and purification steps .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like manganese dioxide to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in ethyl acetate under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The chloropyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The spiro linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloropyridin-2-yl)methanol: Shares the chloropyridine moiety but lacks the spiro linkage.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spiro compound with different functional groups.
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Contains a chloropyridine moiety but has a pyrazole ring instead of a spiro linkage.
Uniqueness
The uniqueness of 3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane lies in its combination of a chloropyridine moiety and a diazaspiro undecane structure. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H20ClN3 |
|---|---|
Poids moléculaire |
265.78 g/mol |
Nom IUPAC |
3-(4-chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20ClN3/c15-12-1-6-17-13(11-12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
Clé InChI |
IBLYVHCVWUZQKL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C3=NC=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


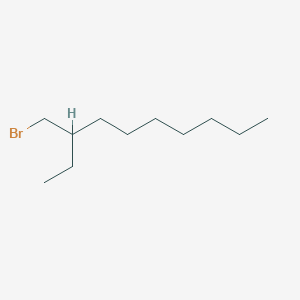

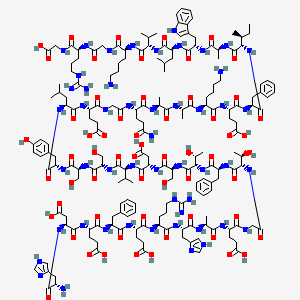
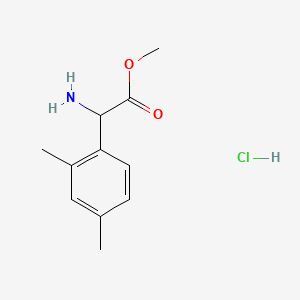
![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)


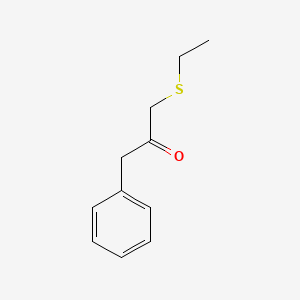

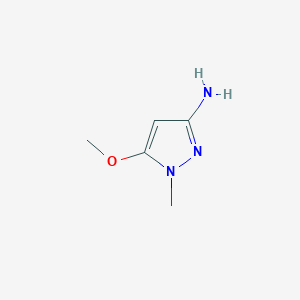
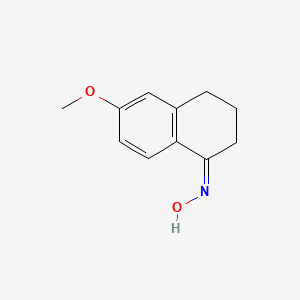
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
